4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde
Description
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde is an organosulfur compound with a unique structure that includes a thiophene ring fused to a benzene ring, with an aldehyde functional group at the 4-position
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-6-7-2-1-3-9-8(7)4-5-11-9/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKPTXYLURMGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The initial step involves the formation of the thiophene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Electrophiles like halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products
Oxidation: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carboxylic acid
Reduction: 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes like EGFR (epidermal growth factor receptor), which plays a crucial role in cell proliferation and cancer progression . The presence of electron-withdrawing groups on the aromatic ring can enhance binding affinity and biological activity.
Comparison with Similar Compounds
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-carbaldehyde can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-one: This compound has a ketone group instead of an aldehyde group, which affects its reactivity and applications.
4,5,6,7-Tetrahydrobenzo[b]thiophene-4-methanol:
6,7-Dihydrobenzo[b]thiophen-4-one: Another related compound with a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific functional group and the resulting chemical behavior, making it a valuable compound for targeted research and applications.
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